Iturin D

Description

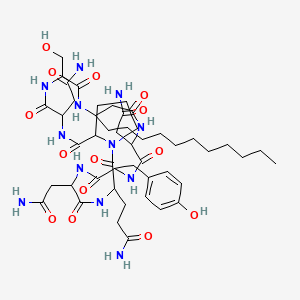

Structure

2D Structure

Properties

CAS No. |

83785-07-3 |

|---|---|

Molecular Formula |

C48H74N12O14 |

Molecular Weight |

1043.2 g/mol |

IUPAC Name |

3-[6,12,22-tris(2-amino-2-oxoethyl)-19-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-2,5,8,11,14,18,21,24-octaoxo-16-undecyl-1,4,7,10,13,17,20,23-octazabicyclo[23.3.0]octacosan-3-yl]propanamide |

InChI |

InChI=1S/C48H74N12O14/c1-2-3-4-5-6-7-8-9-10-12-28-22-41(67)54-32(23-38(50)64)43(69)56-31(21-27-14-16-29(62)17-15-27)42(68)57-33(24-39(51)65)44(70)55-30(18-19-37(49)63)48(74)60-20-11-13-36(60)47(73)58-34(25-40(52)66)45(71)59-35(26-61)46(72)53-28/h14-17,28,30-36,61-62H,2-13,18-26H2,1H3,(H2,49,63)(H2,50,64)(H2,51,65)(H2,52,66)(H,53,72)(H,54,67)(H,55,70)(H,56,69)(H,57,68)(H,58,73)(H,59,71) |

InChI Key |

HNAPWDKFUSLFFE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CO)CC(=O)N)CCC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N |

Canonical SMILES |

CCCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CO)CC(=O)N)CCC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N |

Other CAS No. |

108956-22-5 |

Synonyms |

iturin D iturin-D |

Origin of Product |

United States |

Classification and Structural Archetype of Iturin D Among Cyclic Lipopeptides

Iturin D belongs to the iturinic lipopeptides, a major class of cyclic lipopeptides that also includes iturin A, iturin C, iturin E, bacillomycin (B12659051) D, bacillomycin F, bacillomycin L, and mycosubtilin. mdpi.comfrontiersin.org The fundamental structure of the iturin family is a cyclic heptapeptide (B1575542) linked to a β-amino fatty acid chain, which typically ranges from 14 to 17 carbons in length. mdpi.comnih.gov This amphiphilic nature, with a hydrophobic lipid tail and a hydrophilic peptide ring, is central to their biological function. nih.govmdpi.com

The general structural archetype of iturins consists of a seven-amino-acid ring with the characteristic chiral sequence LDDLLDL. nih.govresearchgate.net While there is variability in the amino acid sequence among different iturin family members, the first three amino acid positions are typically conserved as Asn-Tyr-Asn. frontiersin.org The variation in the subsequent amino acids and the length and branching of the fatty acid chain give rise to the diversity within the iturin family. nih.govnih.gov Iturins D and E are distinguished from iturin A by the presence of a free carboxyl group in this compound. nih.gov

| Compound | Key Structural Feature/Difference |

|---|---|

| Iturin A | Considered a reference compound within the family. nih.gov |

| Iturin C | Specific amino acid substitutions in the peptide ring. |

| This compound | Presence of a free carboxyl group. nih.gov |

| Iturin E | Presence of a carboxymethyl group. nih.gov |

| Bacillomycin D | Differences in the amino acid sequence of the heptapeptide. nih.gov |

| Mycosubtilin | Inversion of two adjacent amino acid residues compared to Iturin A. nih.gov |

Genetic Basis and Biosynthetic Pathways of Iturin D

Taxonomic Identification and Strain-Specific Production Profiles of Iturin D Biosynthesis

Several Bacillus species and their specific strains have been identified as producers of this compound or closely related iturinic lipopeptides. These include:

Bacillus subtilis : Historically, B. subtilis has been recognized as a producer of iturins, including this compound nih.govnih.govtandfonline.com.

Bacillus amyloliquefaciens : Strains like B. amyloliquefaciens FZB42 are well-documented for producing bacillomycin (B12659051) D, a lipopeptide structurally and biosynthetically similar to this compound frontiersin.orgscispace.comnih.govasm.orgfrontiersin.orgmdpi.comnih.gov. B. amyloliquefaciens FZB42, for example, produces bacillomycin D isoforms with fatty acid chain lengths ranging from C11 to C17 frontiersin.org.

Bacillus velezensis : Certain strains of B. velezensis have been reported to produce bacillomycin D frontiersin.orgnih.govfrontiersin.org.

Bacillus nakamurai and Bacillus siamensis : These species are also part of the clade known to produce iturinic lipopeptides frontiersin.orgnih.gov.

Many Bacillus strains possess the capacity to synthesize multiple families of lipopeptides, such as surfactin, fengycin (B216660), and iturin, simultaneously, which can contribute to their broad-spectrum antagonistic activities plos.orgmdpi.comapsnet.org. The specific isoforms and quantities of this compound produced can vary significantly between strains, influenced by genetic background and environmental conditions.

Table 1: Examples of this compound/Bacillomycin D Producing Bacillus Strains and Their Production Profiles

| Host Microorganism | Strain/Type | Produced Lipopeptide (Iturin Family) | Fatty Acid Chain Lengths (if specified) | Reference |

| Bacillus amyloliquefaciens | FZB42 | Bacillomycin D | C11 to C17 | asm.orgfrontiersin.org |

| Bacillus velezensis | FZB42 | Bacillomycin D | C11 to C17 | nih.govfrontiersin.org |

| Bacillus subtilis | Various strains | This compound | Not specified | nih.govnih.govtandfonline.com |

| Bacillus subtilis subsp. | krictiensis ATCC55079 | Iturin A-F | Not specified | plos.org |

Rational Design and Engineering of this compound Producing Strains

To overcome the limitations of low natural yields, various metabolic engineering strategies have been developed to enhance this compound production in Bacillus strains. These approaches often focus on manipulating key regulatory pathways and optimizing metabolic fluxes.

Key Regulatory Factors and Their Manipulation:

DegQ : This small regulatory protein has been identified as a positive regulator of iturin production. Overexpression of DegQ has been shown to significantly increase iturin A yield, suggesting a similar potential for this compound scispace.comnih.gov.

Spo0A : As a global regulator, Spo0A is essential for the biosynthesis of various lipopeptides, including iturin and fengycin nih.gov. Its activation is crucial for high-level production.

DegU and ComA : These global regulators are vital for the full transcriptional activation of the bacillomycin D operon (bmy), which encodes the enzymes for bacillomycin D synthesis. DegU directly binds to upstream promoter regions, indicating its direct involvement in gene expression regulation asm.org.

YczE : This transmembrane protein, in conjunction with DegU, exerts post-transcriptional effects on gene expression, further influencing lipopeptide production plos.orgasm.org.

Engineering Strategies and Research Findings:

Overexpression of Biosynthetic Genes : Increasing the expression levels of the core biosynthetic genes (ituA-D) has proven effective. For instance, in a B. velezensis mutant strain (BSM54), significantly enhanced expression of ituA to ituC (3.1 to 4.8-fold higher) and ituD (2.3-fold higher) led to increased iturin production and antifungal activity nih.gov.

Fermentation Optimization : Adjusting fermentation conditions, such as the addition of specific amino acids (e.g., asparagine, glutamic acid, and proline), can significantly improve iturin yields scispace.com.

Strengthening Fatty Acid Synthesis : Since iturins incorporate a fatty acid moiety, enhancing the fatty acid synthesis pathway can boost production. Overexpression of enzymes like acetyl-CoA carboxylase (AccAD) and ACP S-malonyltransferase (fabD) has been shown to increase iturin A yield ebi.ac.uk.

Targeting Competing Pathways : Strategies involving the blocking of competing metabolic pathways, such as 1-deoxynojirimycin (B1663644) (1-DNJ) synthesis, have been reported to benefit iturin A production ebi.ac.uk.

These rational design and engineering approaches are crucial for developing high-yielding Bacillus strains, paving the way for the commercial production of this compound and other valuable antifungal lipopeptides.

Structure Activity Relationship Sar Studies of Iturin D and Analogues

Conformational and Functional Impact of Fatty Acyl Chain Variations

The fatty acyl chain is a critical component of iturin lipopeptides, contributing significantly to their amphiphilic nature and interaction with cell membranes. Variations in the length and branching of this hydrophobic chain can profoundly influence the lipopeptide's conformation, membrane insertion, and subsequent biological activity. Iturin family members typically possess a β-amino fatty acid chain ranging from 14 to 17 carbon atoms. juniperpublishers.commdpi.comijcmas.com These variations in chain length and isomerism contribute to the structural heterogeneity observed within the iturin family. mdpi.com The hydrophobic tail is essential for the lipopeptide's interaction with lipid bilayers, a key mechanism for their antifungal activity, which often involves pore formation and disruption of membrane integrity. nih.govmdpi.comajmb.org Studies on other lipopeptides have shown that fatty acid modification with a certain chain length can enhance the hydrophobicity of the polypeptide, thereby improving antimicrobial activity. researchgate.net

Modular Amino Acid Sequence Variations and Their Role in Target Specificity

The cyclic peptide core of iturins, while having conserved regions, also exhibits variations in amino acid sequence among different family members (Iturin A, C, D, E, bacillomycins, mycosubtilin). nih.govmdpi.comjournalijcar.org These variations, particularly in the fourth through seventh amino acids of the cyclic heptapeptide (B1575542), contribute to the polymorphism of iturins and can influence their target specificity. mdpi.comjournalijcar.orgfrontiersin.org The amino acid sequence determines the arrangement of hydrophilic and hydrophobic residues on the peptide ring, affecting its interaction with specific components of the target cell membrane or other cellular targets. researchgate.netresearchgate.net While the first three amino acids of the cyclic heptapeptide are conserved among iturinic lipopeptides, variations in the subsequent amino acids are used to classify different types within the family. frontiersin.org

In Silico Modeling and Chemoenzymatic Synthesis for SAR Elucidation

Computational approaches and synthetic strategies are powerful tools for elucidating the SAR of complex molecules like Iturin D. In silico methods allow for the prediction and analysis of molecular interactions, while chemoenzymatic synthesis enables the creation of specific analogues with targeted modifications. nih.govsemanticscholar.org

Advanced Computational Approaches: Molecular Dynamics Simulations and Virtual Screening

Advanced computational approaches, including molecular dynamics (MD) simulations and virtual screening, are increasingly employed in the study of iturins and other lipopeptides. nih.govsemanticscholar.orgjabonline.in MD simulations provide insights into the conformational dynamics, stability, and interactions of iturin molecules with membranes and potential target proteins at a molecular level. nih.govresearchgate.netsamipubco.commdpi.com These simulations can help predict how structural variations affect membrane insertion, pore formation, or binding affinity to specific targets. nih.govmdpi.com Virtual screening techniques can be used to identify potential binding sites and assess the binding affinity of iturins and their analogues to molecular targets, aiding in the understanding of their mechanisms of action and target specificity. nih.govjabonline.inajmb.orgresearchgate.net Studies have utilized molecular docking and MD simulations to investigate the binding interactions of iturin A with targets like (1,3)-β-D-glucan synthase and MurA protein. nih.govmdpi.com

Synthetic Strategies for this compound and Its Bioactive Analogues

The complex structure of iturins, particularly the presence of the β-amino fatty acid, can make their synthesis challenging. nih.gov However, synthetic strategies, including solid-phase peptide synthesis and chemoenzymatic approaches, are being developed and refined to produce this compound and its analogues. nih.govpdfdrive.to These synthetic methods allow for the precise incorporation of modified amino acids or fatty acyl chains at specific positions, enabling systematic SAR studies. nih.gov Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a promising route for the efficient production of complex lipopeptides and their derivatives. pdfdrive.touni-hannover.de The ability to synthesize specific analogues is crucial for experimentally validating the predictions made by in silico modeling and for exploring the impact of subtle structural changes on biological activity.

Ecological Roles and Biotechnological Applications of Iturin D

Interspecies Interactions and Ecological Niche of Iturin D Producers

Bacteria in the Bacillus subtilis group, known producers of iturins, inhabit diverse ecological niches, including the rhizosphere, a zone around plant roots rich in microbial life plos.orgnih.govacademicjournals.org. In this competitive environment, the production of antimicrobial compounds like this compound provides a selective advantage to the producing strains mdpi.comoup.com. These lipopeptides contribute to the bacteria's ability to colonize plant roots and suppress the growth of competing microorganisms, including fungal and bacterial plant pathogens nih.govacademicjournals.org.

The production of iturins can be influenced by environmental factors and the presence of other microorganisms. For example, studies have shown that the production of different cyclic lipopeptide isoforms, including iturins, can vary depending on the habitat from which the Bacillus subtilis strain was isolated oup.com. Furthermore, interspecies interactions, such as those between Bacillus and Pseudomonas species in the soil, can modulate the production and ecological role of lipopeptides researchgate.netasm.org. While iturins are primarily recognized for their antifungal activity, they can also exhibit weak antibacterial effects, potentially influencing bacterial community dynamics in the rhizosphere tandfonline.comresearchgate.net. The ability of iturin producers to solubilize mineral compounds and enhance nutrient uptake by plants also contributes to their ecological fitness and potential to enhance agricultural output nih.gov.

Translational Research: this compound as a Biocontrol Agent for Plant Pathogens

The potent antimicrobial properties of this compound and other iturins have led to extensive research into their potential as biocontrol agents for managing plant diseases caused by fungi and bacteria plos.orgnih.govnih.gov. Their natural origin and biodegradability make them attractive alternatives to synthetic chemical pesticides tandfonline.comijcmas.com.

Antifungal Efficacy Against Key Phytopathogenic Fungi

This compound, along with other iturins like Iturin A and Bacillomycin (B12659051) D, exhibits strong antifungal activity against a broad spectrum of plant pathogenic fungi frontiersin.orgplos.orgnih.govresearchgate.net. The primary mechanism of action involves the disruption of fungal cell membranes through pore formation, leading to the leakage of intracellular contents and ultimately cell death frontiersin.orgnih.govmdpi.commdpi.com. Beyond membrane disruption, iturins can also induce apoptosis in fungal cells and interfere with cell wall synthesis mdpi.comresearchgate.netplos.org.

Research has demonstrated the efficacy of iturins against various key phytopathogenic fungi. For instance, iturins have shown inhibitory effects against Fusarium species, including Fusarium graminearum and Fusarium oxysporum, which cause diseases like wheat scab and fusarium wilt mdpi.comijcmas.comresearchgate.netscirp.org. They are also effective against Rhizoctonia solani, a causal agent of root rot and damping-off nih.govmdpi.com. Studies have reported the activity of iturins against Aspergillus flavus, Botrytis cinerea, and Colletotrichum gloeosporioides, among others tandfonline.commdpi.comresearchgate.net.

The antifungal activity can vary depending on the specific iturin congener and the target fungus. For example, while Iturin A has shown significant inhibitory activity against Fusarium graminearum at concentrations as low as 5 µg/ml, complete inhibition required 50 µg/ml in one study plos.org. Different iturin analogues, such as Bacillomycin D, have also demonstrated potent antifungal activity against Aspergillus flavus researchgate.net.

Here is a summary of some reported antifungal activities of iturins against plant pathogens:

| Target Fungal Pathogen | Iturin Type(s) Tested | Observed Effect / Activity | Source(s) |

| Fusarium graminearum | Iturin A, Bacillomycin D | Inhibitory activity, structural deterioration of conidia and hyphae | nih.govmdpi.complos.org |

| Fusarium oxysporum | Iturin A, Iturin | Inhibition of mycelial growth and spore germination | ijcmas.comscirp.orgmdpi.com |

| Rhizoctonia solani | Iturin | Control of damping-off | nih.govmdpi.com |

| Aspergillus flavus | Bacillomycin D, Iturin | Potential antifungal activity, inhibition | mdpi.comresearchgate.net |

| Botrytis cinerea | Iturin, Fengycin (B216660) | Control of gray mold | mdpi.comtandfonline.commdpi.com |

| Gaeumannomyces graminis var. tritici | Iturin A | Antagonistic action | nih.gov |

| Alternaria species | Iturin | Inhibitory effect | mdpi.comresearchgate.net |

| Penicillium species | Iturin | Inhibitory effect | mdpi.com |

| Colletotrichum gloeosporioides | Iturin | Inhibitory effect | mdpi.comresearchgate.net |

| Pythium ultimum | Fengycin (Iturin family) | Control of wilt | mdpi.com |

Antibacterial Efficacy Against Key Phytopathogenic Bacteria

While iturins are predominantly known for their antifungal properties, they also exhibit antibacterial activity against a range of bacteria, including some plant pathogens nih.govtandfonline.com. This activity involves the disruption of bacterial cell membranes, leading to cell lysis nih.gov.

Studies have investigated the antibacterial potential of iturins against key bacterial plant pathogens. For instance, iturins have been shown to have inhibitory effects on Xanthomonas campestris pv. cucurbitae and Pectobacterium carotovorum subsp. carotovorum, which cause bacterial leaf spot and soft rot diseases in cucurbits plos.orgresearchgate.net. Iturins have also demonstrated antibacterial efficacy against Ralstonia solanacearum, the causal agent of bacterial wilt in tomato mdpi.com.

The antibacterial activity of iturins can be influenced by factors such as concentration, with higher concentrations often showing greater efficacy researchgate.net. The specific bacterial species also plays a role in the level of susceptibility plos.org.

Here is a summary of some reported antibacterial activities of iturins against plant pathogens:

| Target Bacterial Pathogen | Iturin Type(s) Tested | Observed Effect / Activity | Source(s) |

| Xanthomonas campestris pv. cucurbitae | Iturin | Inhibition of infection | plos.orgresearchgate.net |

| Pectobacterium carotovorum subsp. carotovorum | Iturin | Inhibition of infection | plos.orgresearchgate.net |

| Ralstonia solanacearum | Iturin | Antibacterial efficacy in tomato bacterial wilt | mdpi.com |

Investigation of Resistance Mechanisms to this compound

Understanding resistance mechanisms is crucial for the sustained efficacy of any antimicrobial agent, including biocontrol agents like this compound. Research in this area is ongoing, particularly concerning the potential for target organisms to develop resistance.

Current Understanding of Fungal Susceptibility and Resistance Absence

Interestingly, despite the potent antifungal activity of iturinic lipopeptides, there have been no known reports of resistance mechanisms specifically to iturins in fungi frontiersin.org. This lack of reported resistance is a significant advantage for their use as biocontrol agents. The mechanism of action of iturins, which primarily involves the physical disruption of fungal cell membranes through pore formation, may make it more challenging for fungi to develop resistance compared to antifungals that target specific enzymes or pathways frontiersin.orgmdpi.commdpi.com.

While direct resistance mechanisms to iturins in fungi have not been reported, fungi do possess various mechanisms to resist other types of fungicides, including target modification, efflux pumps, and genomic modifications nih.gov. However, these mechanisms have not been specifically linked to iturin resistance.

Prospective Studies on Adaptive Resistance and Evolutionary Dynamics

Although no intrinsic resistance mechanisms to iturins have been identified in fungi, prospective studies are needed to investigate the potential for adaptive resistance and the evolutionary dynamics that might lead to its emergence. Factors such as prolonged exposure to sub-inhibitory concentrations of iturins in the environment could potentially drive the selection of fungal strains with reduced susceptibility.

Future research could focus on:

Investigating the effects of long-term exposure to this compound on fungal populations in laboratory and field settings to assess the potential for adaptive responses.

Exploring whether fungal stress response pathways, such as those involving mitogen-activated protein kinases (MAPKs) which are activated by iturins, could play a role in developing tolerance or reduced susceptibility over time mdpi.com.

Analyzing the genetic and physiological changes in fungal strains that show reduced sensitivity to this compound after exposure experiments.

Studying the interactions between iturin-producing bacteria, target fungi, and the plant host to understand how the complex rhizosphere environment might influence the evolution of resistance.

Given the importance of this compound as a potential biocontrol agent, continued monitoring and research into resistance development are essential to ensure its long-term effectiveness in sustainable agriculture.

Q & A

Q. What are the standard methods for characterizing Iturin D purity and structural integrity in academic studies?

To ensure structural fidelity and purity, researchers typically employ:

- High-Performance Liquid Chromatography (HPLC) for purity assessment, using C18 reverse-phase columns and gradient elution with acetonitrile/water mixtures.

- Mass Spectrometry (MS) (e.g., MALDI-TOF or ESI-MS) to confirm molecular weight (expected ~1,040–1,080 Da for this compound variants) and detect impurities.

- Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D-COSY) to resolve the cyclic heptapeptide structure and β-amino fatty acid side chain.

Note: Structural characterization protocols for Iturin A (e.g., amino acid sequencing ) can be adapted for this compound with adjustments for fatty acid chain variability.

Q. How should researchers design experiments to optimize this compound yield in Bacillus spp. cultures?

Key parameters include:

- Media composition : Carbon/nitrogen ratios (e.g., glucose and ammonium nitrate) and trace elements (e.g., Mn²⁺, Fe²⁺) to enhance lipopeptide synthesis.

- Fermentation conditions : pH (6.5–7.5), temperature (28–37°C), and aeration rates (e.g., 120 rpm agitation) to balance biomass growth and secondary metabolite production.

- Induction strategies : Stressors like UV mutagenesis (e.g., 254 nm for 30–60 seconds ) or chemical mutagens to upregulate biosynthetic gene clusters (e.g., ituD operon).

Q. What are the critical controls required when assessing this compound’s antifungal activity in vitro?

- Positive controls : Commercial antifungal agents (e.g., amphotericin B) to benchmark efficacy.

- Negative controls : (i) Sterile culture media to rule out solvent effects; (ii) Non-antifungal lipopeptides (e.g., surfactin) to isolate this compound-specific activity.

- Pathogen strains : Use standardized fungal strains (e.g., Fusarium oxysporum ATCC 62506) and include clinical isolates to assess spectrum variability .

Advanced Research Questions

Q. How can conflicting reports on this compound’s efficacy against plant pathogens be reconciled methodologically?

Discrepancies often arise from:

- Pathogen strain variability : Use multiple isolates (e.g., Botrytis cinerea vs. Aspergillus flavus) and standardized inoculum concentrations (e.g., 10⁶ spores/mL).

- Bioassay conditions : Optimize agar diffusion vs. liquid culture assays; report humidity, temperature, and exposure duration explicitly.

- Metabolite quantification : Cross-validate this compound concentrations via HPLC and bioactivity assays (e.g., MIC50 values) to distinguish potency from yield artifacts .

Q. What experimental strategies can elucidate the role of this compound in synergistic interactions with other lipopeptides (e.g., surfactin)?

- Gene knockout models : Use CRISPR-Cas9 to disrupt ituD or srf operons in Bacillus spp. and compare antifungal activity in mutants vs. wild-type strains.

- Metabolite profiling : LC-MS/MS to quantify this compound, surfactin, and fengycin in co-cultures. Note that surfactin may enhance membrane permeability, potentiating this compound’s activity .

- Transcriptomic analysis : RNA-seq to identify co-regulated biosynthetic pathways under stress conditions (e.g., pH shifts).

Q. How should researchers address contradictory data on this compound’s biosynthetic regulation under varying environmental conditions?

- Multifactorial experimental designs : Use response surface methodology (RSM) to model interactions between pH, temperature, and nutrient availability.

- Real-time PCR validation : Quantify ituD gene expression under controlled vs. variable conditions (e.g., 2⁻ΔΔCt method with rpoB as a housekeeping gene) .

- Meta-analysis : Aggregate datasets from public repositories (e.g., NCBI SRA) to identify consensus regulatory patterns across studies.

Q. What statistical approaches are recommended for analyzing this compound production data in multi-strain comparative studies?

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare yields across mutant/wild-type strains.

- Principal Component Analysis (PCA) to reduce dimensionality in metabolomic datasets (e.g., linking media components to yield).

- Power analysis to determine sample size adequacy, ensuring ≥80% power to detect ≥20% yield differences .

Methodological and Ethical Considerations

Q. How can researchers ensure reproducibility in this compound studies when publishing experimental protocols?

- Detailed supplementary materials : Include step-by-step protocols for UV mutagenesis, HPLC gradients, and bioassay setups (e.g., agar plate compositions).

- Deposit raw data : Share NMR spectra, MS chromatograms, and strain genomic sequences in public repositories (e.g., Zenodo, NCBI).

- Adhere to journal guidelines : Follow Beilstein Journal’s standards for experimental sections, ensuring independent replicability .

Q. What ethical considerations apply to this compound research involving genetically modified Bacillus strains?

- Biosafety protocols : Use BSL-2 containment for strains with antibiotic resistance markers.

- Transparency in gene editing : Disclose CRISPR/Cas9 constructs and off-target risk assessments in publications.

- Environmental impact statements : Address potential ecological risks of releasing high-yield mutants in field trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.